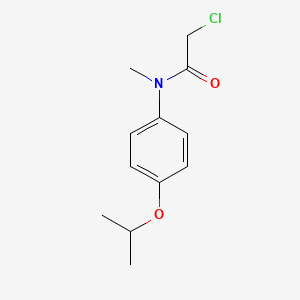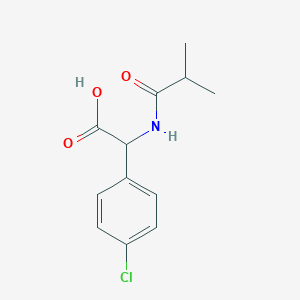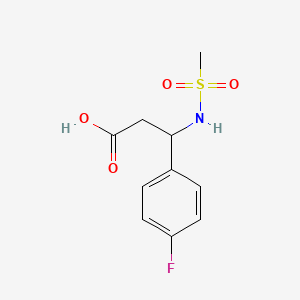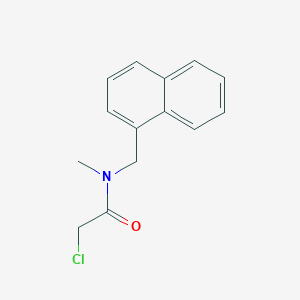
2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as MP-10 and belongs to the class of compounds called phenylacetamides.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound may also act on other neurotransmitter systems, such as the opioid and dopaminergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic properties. Additionally, this compound has been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anticonvulsant, analgesic, and anti-addictive properties, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide. One direction is the development of new drugs based on this compound for the treatment of epilepsy, chronic pain, and drug addiction. Another direction is the study of the exact mechanism of action of this compound, which may provide insight into the development of new drugs targeting the GABAergic system. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Métodos De Síntesis
2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis method involves the reaction of 4-isopropoxyaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-isopropoxyphenyl)acetamide. This intermediate compound is then reacted with methylamine in the presence of a reducing agent to form 2-chloro-N-methyl-N-(4-isopropoxyphenyl)acetamide. Finally, this compound is reacted with propan-2-ol in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. This compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)16-11-6-4-10(5-7-11)14(3)12(15)8-13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJTVFGYDWAUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)




![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
